molecular formula C20H25N3O2 B2979789 (E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide CAS No. 1799270-63-5

(E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2979789
CAS No.: 1799270-63-5
M. Wt: 339.439
InChI Key: ZXBNXRCZXCOCPX-ZHACJKMWSA-N
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Description

The compound (E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide features a structurally complex acrylamide backbone with distinct substituents:

  • Cyclopentyl group: Attached to the acrylamide nitrogen, contributing to lipophilicity and steric bulk.
  • Pyrazole ring: Substituted with a cyclopropyl group at position 5 and a methyl group at position 1, enhancing conformational rigidity.

While the provided evidence lacks direct data on this compound, structural analogs and synthetic methodologies offer insights for comparison.

Properties

IUPAC Name

(E)-N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-22-19(15-8-9-15)13-16(21-22)14-23(17-5-2-3-6-17)20(24)11-10-18-7-4-12-25-18/h4,7,10-13,15,17H,2-3,5-6,8-9,14H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBNXRCZXCOCPX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C=CC3=CC=CO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)/C=C/C3=CC=CO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide is a complex organic compound that exhibits significant biological activity, particularly in pharmacological applications. It belongs to the class of pyrazole derivatives, which are increasingly recognized for their diverse therapeutic potentials, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a furan ring and a pyrazole moiety linked through a methylene bridge. Its molecular formula is C19H23N5O, with a molecular weight of approximately 335.42 g/mol. The InChI key for this compound is HFEIPYSFOGRAGD-UHFFFAOYSA-N, and its canonical SMILES representation is provided for computational analysis.

Mechanisms of Biological Activity

Research indicates that compounds with pyrazole scaffolds can interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The mechanisms of action include:

  • Enzyme Inhibition : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation .
  • Kinase Modulation : The compound may act as an ATP-competitive inhibitor of kinases such as Akt, which is involved in cell survival and proliferation pathways. Structural studies have shown that modifications in the pyrazole ring can enhance binding affinity to these targets .
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating pathways related to tumor growth and metastasis. The presence of the furan ring may also contribute to its ability to penetrate cellular membranes effectively.

Synthesis

The synthesis of (E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide typically involves multi-step reactions:

  • Formation of Pyrazole : The initial step often includes cyclocondensation reactions using hydrazine derivatives and diketones to form the pyrazole structure.
  • Coupling Reactions : Subsequent coupling reactions with furan carboxylic acids or their derivatives are employed to introduce the furan moiety into the final product.
  • Optimization Techniques : The use of aprotic dipolar solvents has been reported to enhance yields significantly during synthesis compared to traditional methods.

Biological Evaluation

The biological activity of (E)-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(furan-2-yl)acrylamide has been evaluated in several studies:

Table 1: Summary of Biological Activities

Activity TypeTargetMechanismReference
Anti-inflammatoryCOX EnzymesInhibition of prostaglandin synthesis
AnticancerAkt KinaseATP competitive inhibition
AntimicrobialVarious pathogensDisruption of cell membrane integrity

Case Studies

A notable case study involved the evaluation of similar pyrazole derivatives in preclinical models demonstrating significant reductions in tumor size when administered at specific dosages. These studies highlighted the importance of structural modifications in enhancing biological efficacy.

Comparison with Similar Compounds

Key Structural Features of Analogs

The following table highlights critical differences between the target compound and related acrylamide derivatives:

Compound ID & Source Pyrazole Substituents Acrylamide Substituents Key Functional Groups Melting Point (°C) Yield (%)
Target Compound 5-cyclopropyl, 1-methyl 3-(furan-2-yl) Cyclopentyl, cyclopropyl, furan N/A N/A
3a 1-phenyl, 3-methyl 5-chloro, 4-cyano Chloro, cyano, phenyl 133–135 68
3b 1-(4-chlorophenyl), 3-methyl 5-chloro, 4-cyano Dichloro, cyano 171–172 68
(Ev3) 1-phenyl, 3-methyl 3-(5-(4-methylphenyl)furan) Cyano, p-tolyl-furan N/A N/A
(Ev5) 1-cyclopentyl, tetrahydroindazol 3-(furan-2-yl) Tetrahydroindazol, cyclopentyl N/A N/A

Key Observations :

  • Substituent Effects: The target compound’s cyclopropyl group on the pyrazole (uncommon in analogs) may reduce metabolic degradation compared to chloro or cyano groups in 3a–3b .
  • Furan vs.
  • Stereoelectronic Properties : The cyclopentyl group in the target and Ev5 increases lipophilicity, which could enhance membrane permeability relative to phenyl-substituted analogs .

Melting Points and Stability

  • Analogs like 3a (133–135°C) and 3b (171–172°C) show higher melting points due to chloro/cyano groups enhancing crystallinity . The target compound’s cyclopropyl and furan groups may lower its melting point, increasing solubility.
  • Safety data for Ev5 highlights standard precautions (e.g., P210: avoidance of ignition sources), suggesting flammability risks common to organic acrylamides .

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